molecular formula C9H9BrFNO2 B13048290 (R)-3-Amino-3-(5-bromo-2-fluorophenyl)propanoicacidhcl

(R)-3-Amino-3-(5-bromo-2-fluorophenyl)propanoicacidhcl

Cat. No.: B13048290
M. Wt: 262.08 g/mol
InChI Key: QHKWNVXSQJZRJG-MRVPVSSYSA-N
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Description

®-3-Amino-3-(5-bromo-2-fluorophenyl)propanoic acid hydrochloride is a chiral amino acid derivative. This compound is characterized by the presence of a bromine and fluorine atom on the phenyl ring, which can significantly influence its chemical properties and reactivity. It is often used in various fields of scientific research due to its unique structural features.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-Amino-3-(5-bromo-2-fluorophenyl)propanoic acid hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the commercially available 5-bromo-2-fluorobenzene.

    Bromination and Fluorination: The bromination and fluorination of the benzene ring are carried out using bromine and fluorine reagents under controlled conditions.

    Amino Acid Formation: The brominated and fluorinated benzene is then subjected to a series of reactions to introduce the amino acid moiety. This involves the use of reagents such as ammonia and protective groups to ensure the correct formation of the amino acid.

    Hydrochloride Formation: Finally, the amino acid is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of ®-3-Amino-3-(5-bromo-2-fluorophenyl)propanoic acid hydrochloride follows similar steps but on a larger scale. The process is optimized for efficiency and yield, often involving automated systems and continuous flow reactors to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine and fluorine atoms on the phenyl ring make it susceptible to nucleophilic substitution reactions. Common reagents include sodium hydroxide and potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium hydroxide, potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in the replacement of the bromine or fluorine atoms with other functional groups.

Scientific Research Applications

Chemistry

In chemistry, ®-3-Amino-3-(5-bromo-2-fluorophenyl)propanoic acid hydrochloride is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is used to study the effects of halogenated amino acids on protein structure and function. It can be incorporated into peptides and proteins to investigate how bromine and fluorine atoms influence biological activity.

Medicine

In medicine, ®-3-Amino-3-(5-bromo-2-fluorophenyl)propanoic acid hydrochloride is explored for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of neurological disorders.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable in the development of new materials with specific characteristics, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of ®-3-Amino-3-(5-bromo-2-fluorophenyl)propanoic acid hydrochloride involves its interaction with specific molecular targets. The bromine and fluorine atoms on the phenyl ring can form strong interactions with target molecules, influencing their activity. The amino acid moiety allows the compound to be incorporated into peptides and proteins, where it can affect their structure and function.

Comparison with Similar Compounds

Similar Compounds

  • ®-3-Amino-3-(5-chloro-2-fluorophenyl)propanoic acid hydrochloride
  • ®-3-Amino-3-(5-bromo-2-chlorophenyl)propanoic acid hydrochloride
  • ®-3-Amino-3-(5-iodo-2-fluorophenyl)propanoic acid hydrochloride

Uniqueness

Compared to similar compounds, ®-3-Amino-3-(5-bromo-2-fluorophenyl)propanoic acid hydrochloride is unique due to the specific combination of bromine and fluorine atoms on the phenyl ring. This combination can significantly influence its chemical reactivity and biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C9H9BrFNO2

Molecular Weight

262.08 g/mol

IUPAC Name

(3R)-3-amino-3-(5-bromo-2-fluorophenyl)propanoic acid

InChI

InChI=1S/C9H9BrFNO2/c10-5-1-2-7(11)6(3-5)8(12)4-9(13)14/h1-3,8H,4,12H2,(H,13,14)/t8-/m1/s1

InChI Key

QHKWNVXSQJZRJG-MRVPVSSYSA-N

Isomeric SMILES

C1=CC(=C(C=C1Br)[C@@H](CC(=O)O)N)F

Canonical SMILES

C1=CC(=C(C=C1Br)C(CC(=O)O)N)F

Origin of Product

United States

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